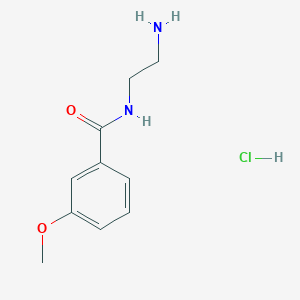

N-(2-aminoethyl)-3-methoxybenzamide hydrochloride

Description

BenchChem offers high-quality N-(2-aminoethyl)-3-methoxybenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-aminoethyl)-3-methoxybenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-(2-aminoethyl)-3-methoxybenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-14-9-4-2-3-8(7-9)10(13)12-6-5-11;/h2-4,7H,5-6,11H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFVVUXEKAYPAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to N-(2-aminoethyl)-3-methoxybenzamide Hydrochloride: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride, a molecule of significant interest within the broader class of benzamide derivatives. The benzamide scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] This document offers a detailed exploration of the compound's chemical identity, including its CAS number, physicochemical properties, and structural features. It presents a robust, field-proven protocol for its synthesis and purification via the acylation of ethylenediamine, followed by a discussion of essential analytical techniques for its structural verification and purity assessment. Furthermore, this guide delves into the potential biological context and applications of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride, drawing insights from related structures. Safety protocols and handling procedures are also outlined to ensure its responsible use in a research setting. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, or evaluate this compound for novel therapeutic applications.

Chemical Identity and Physicochemical Properties

N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is an organic salt consisting of the protonated form of N-(2-aminoethyl)-3-methoxybenzamide and a chloride counter-ion. The core structure features a benzamide moiety with a methoxy group at the 3-position of the benzene ring and an aminoethyl side chain attached to the amide nitrogen.

While a specific CAS number for the hydrochloride salt is not prominently indexed, the free base, N-(2-aminoethyl)-3-methoxybenzamide, is unequivocally identified by CAS Number 789447-45-6 .[2][3][4] For the purposes of registration and database entry, it is common practice to reference the CAS number of the free base for its corresponding salts.

dot graph { layout=neato; node [shape=none, margin=0]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=10845489&t=l", label=""]; caption [label="Chemical structure of N-(2-aminoethyl)-3-methoxybenzamide.", fontname="Arial", fontsize=10]; } .

A summary of its key identifiers and computed physicochemical properties is presented below.

| Property | Value | Source |

| IUPAC Name | N-(2-aminoethyl)-3-methoxybenzamide hydrochloride | - |

| Free Base CAS No. | 789447-45-6 | [2][3] |

| Molecular Formula | C₁₀H₁₅ClN₂O₂ | - |

| Molecular Weight | 230.69 g/mol | - |

| Free Base Formula | C₁₀H₁₄N₂O₂ | [5] |

| Free Base MW | 194.23 g/mol | [6] |

| Predicted XlogP | 0.0 | [5] |

| Hydrogen Bond Donors | 3 | - |

| Hydrogen Bond Acceptors | 3 | - |

Synthesis and Purification: A Validated Protocol

The synthesis of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is most efficiently achieved through the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.[7] This method is widely applicable for the preparation of benzamide derivatives and is favored for its high reactivity and typically good yields.[7][8]

The described protocol is a self-validating system. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC), and the final product's identity and purity are confirmed through a suite of analytical techniques, ensuring the reliability of the outcome.

Causality in Experimental Design

The chosen synthetic strategy involves the reaction of 3-methoxybenzoyl chloride with a molar excess of ethylenediamine. This choice is deliberate for several reasons:

-

Nucleophile and Base: Using an excess of ethylenediamine (typically 2-3 equivalents) serves a dual purpose. The first equivalent acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent equivalents act as an in situ base or "scavenger" to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the unreacted amine, which would render it non-nucleophilic, thus driving the reaction to completion.

-

Solvent Choice: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes the starting materials. Its low boiling point also facilitates easy removal during the workup process.

-

Purification Strategy: A standard aqueous workup is employed to remove the excess ethylenediamine and its hydrochloride salt. Subsequent purification by silica gel column chromatography is a robust method for separating the desired product from any potential side products or unreacted starting material.

Detailed Experimental Protocol

Materials:

-

3-Methoxybenzoyl chloride

-

Ethylenediamine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Ethyl acetate/Hexanes or DCM/Methanol (for chromatography)

-

Hydrochloric acid (e.g., 2M in diethyl ether)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve ethylenediamine (2.5 equivalents) in anhydrous DCM.

-

Amine Addition: Cool the solution to 0°C in an ice bath.

-

Acylation: Slowly add a solution of 3-methoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the stirred ethylenediamine solution.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the 3-methoxybenzoyl chloride.

-

Workup: Quench the reaction by adding deionized water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude free base as an oil or solid.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure N-(2-aminoethyl)-3-methoxybenzamide.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate). Add a stoichiometric amount of HCl solution (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution.

-

Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final N-(2-aminoethyl)-3-methoxybenzamide hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the ethylenediamine chain. The ¹³C NMR will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The mass spectrum should show a prominent peak corresponding to the protonated free base [M+H]⁺.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will identify the key functional groups. Expected characteristic peaks include N-H stretching (amine and amide), C=O stretching (amide), and C-O stretching (methoxy ether).

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A single sharp peak in the chromatogram indicates a high degree of purity.

Potential Applications and Biological Context

While specific biological activities for N-(2-aminoethyl)-3-methoxybenzamide hydrochloride are not extensively documented, the benzamide scaffold is a well-established pharmacophore with diverse therapeutic applications.[1] Derivatives have shown activity as anticancer agents, central nervous system agents, and antimicrobials.[9][10][11]

-

Hedgehog Signaling Pathway Inhibition: Methoxybenzamide derivatives have been synthesized and evaluated as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in various cancers.[10] The inhibition of the Smoothened (Smo) receptor is a key mechanism in this pathway.[10]

-

Central Nervous System (CNS) Activity: The methoxybenzamide core is present in compounds that exhibit CNS activity. For example, related compounds have been investigated for their potential in treating Alzheimer's, epilepsy, and Parkinson's disease.[12]

-

Antiparasitic Activity: N-(2-aminoethyl)-N-phenyl benzamides have been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[8]

The structure of N-(2-aminoethyl)-3-methoxybenzamide suggests it could be a valuable candidate for screening in these and other therapeutic areas. The methoxy group's position and the flexible aminoethyl side chain provide opportunities for diverse interactions with biological targets.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling N-(2-aminoethyl)-3-methoxybenzamide hydrochloride and its free base. The hazard classifications for the free base include acute toxicity (oral, dermal, inhalation), skin irritation, and serious eye damage.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[14] Avoid all personal contact.[14]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[13][14]

-

First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes.[13] For skin contact, wash thoroughly with soap and water.[13] If inhaled, move the person to fresh air.[13] In all cases of significant exposure or if symptoms persist, seek immediate medical attention.

Conclusion

N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is a readily synthesizable compound that belongs to a class of molecules with proven pharmacological importance. This guide provides the foundational knowledge for its preparation, purification, and characterization, adhering to principles of scientific integrity and laboratory safety. The established protocols and analytical benchmarks herein serve as a reliable starting point for researchers. Given the broad spectrum of biological activities associated with the methoxybenzamide scaffold, this compound represents a promising entity for further investigation in drug discovery programs, particularly in the fields of oncology and neuropharmacology.

References

-

Buchynskyy, A., Gillespie, J. R., Hulverson, M. A., et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

NextSDS. (n.d.). N-(2-aminoethyl)-3-methoxybenzamide — Chemical Substance Information. NextSDS. Available at: [Link]

-

New Jersey Department of Health. (n.d.). BENZAMIDE - HAZARD SUMMARY. NJ.gov. Available at: [Link]

-

TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND BIOACTIVITY STUDY OF NOVEL BENZAMIDES AND THEIR COPPER AND COBALT COMPLEXES. Trade Science Inc. Available at: [Link]

-

Wessjohann, L. A., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. ACS Chemical Neuroscience. Available at: [Link]

-

Loba Chemie. (n.d.). BENZAMIDE FOR SYNTHESIS. Loba Chemie. Available at: [Link]

-

Royal Society of Chemistry. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. Available at: [Link]

-

American Elements. (n.d.). N-(2-aminoethyl)-3-methoxybenzamide. American Elements. Available at: [Link]

-

Jain, S., et al. (2016). Synthesis, Characterization, Molecular Docking Studies and Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives. International Journal of Pharmaceutical Education and Research. Available at: [Link]

-

ResearchGate. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. Available at: [Link]

-

Hindawi. (2016). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. International Journal of Medicinal Chemistry. Available at: [Link]

-

An Experimental Handbook for Pharmaceutical Organic Chemistry-I. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Available at: [Link]

-

NextSDS. (n.d.). N-(2-aminoethyl)-4-methoxybenzamide hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

-

MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. Available at: [Link]

-

YouTube. (2020). Synthesis of Benzamide. YouTube. Available at: [Link]

-

ResearchGate. (2026). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. Available at: [Link]

-

Dovepress. (2020). Computational and Pharmacological Investigation of (E)-2-(4-Methoxyben. Drug Design, Development and Therapy. Available at: [Link]

-

Aldlab-chemicals. (n.d.). Benzamide, N-(2-aminoethyl)-2-methoxy-. Aldlab-chemicals. Available at: [Link]

-

PubChemLite. (n.d.). N-(2-aminoethyl)-3-methoxybenzamide (C10H14N2O2). PubChemLite. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nextsds.com [nextsds.com]

- 3. americanelements.com [americanelements.com]

- 4. Page loading... [wap.guidechem.com]

- 5. PubChemLite - N-(2-aminoethyl)-3-methoxybenzamide (C10H14N2O2) [pubchemlite.lcsb.uni.lu]

- 6. 65136-87-0|N-(2-Aminoethyl)-4-methoxybenzamide|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. archives.ijper.org [archives.ijper.org]

- 12. dovepress.com [dovepress.com]

- 13. nj.gov [nj.gov]

- 14. datasheets.scbt.com [datasheets.scbt.com]

N-(2-aminoethyl)-3-methoxybenzamide hydrochloride molecular weight

Abstract

This technical guide provides a comprehensive scientific overview of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride, a benzamide derivative of significant interest in medicinal chemistry and drug development. The document details the compound's fundamental physicochemical properties, with a primary focus on the precise determination of its molecular weight. It further outlines established protocols for analytical characterization, conceptual synthetic pathways, and discusses the potential biological activities and applications based on the well-established pharmacophore of the benzamide scaffold. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering expert insights into its chemical identity, purity assessment, and handling.

Introduction

Benzamide derivatives are a cornerstone in modern pharmacology, constituting a privileged scaffold found in a wide array of therapeutic agents, including antiemetics, antipsychotics, and anticancer drugs.[1] The specific arrangement of the aromatic ring and the amide group allows for diverse chemical modifications, leading to compounds with tailored biological activities. N-(2-aminoethyl)-3-methoxybenzamide hydrochloride belongs to this versatile class of molecules. Its structure, featuring a methoxy substituent on the benzoyl ring and an aminoethyl side chain, suggests potential interactions with various biological targets. Understanding the precise physicochemical characteristics of this compound is the foundational step for any research endeavor, as these properties directly influence its solubility, stability, and pharmacokinetic profile. This guide serves as a detailed resource for the systematic evaluation of this compound.

Physicochemical Properties and Molecular Structure

A thorough characterization of a compound's physical and chemical properties is critical for its application in research. The hydrochloride salt form is often utilized to improve solubility and stability.

Core Molecular Attributes

The fundamental identifiers and properties of N-(2-aminoethyl)-3-methoxybenzamide and its hydrochloride salt are summarized below. The molecular weight of the hydrochloride salt is a critical parameter for all experimental calculations, including molarity-based solution preparation and quantitative analysis.

| Property | Value | Source |

| Chemical Name | N-(2-aminoethyl)-3-methoxybenzamide hydrochloride | IUPAC |

| Synonyms | 3-Methoxy-N-(2-aminoethyl)benzamide HCl | - |

| Molecular Formula | C₁₀H₁₅ClN₂O₂ | Calculated |

| Molecular Weight | 230.70 g/mol | Calculated |

| Monoisotopic Mass | 230.08221 Da | Calculated[2] |

| CAS Number | 789447-45-6 (for free base) | [3] |

| Free Base Formula | C₁₀H₁₄N₂O₂ | [2] |

| Free Base Mol. Weight | 194.23 g/mol | [4][5] |

| Predicted XLogP3 | 0.0 (for free base) | [4] |

| Hydrogen Bond Donor Count | 3 (2 from -NH₂, 1 from -NH-) | [4] |

| Hydrogen Bond Acceptor Count | 3 (2 from C=O, OCH₃) | [4] |

Chemical Structure

The chemical structure defines the compound's reactivity and its potential to interact with biological macromolecules. The diagram below illustrates the connectivity of atoms in N-(2-aminoethyl)-3-methoxybenzamide hydrochloride.

Caption: 2D representation of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride.

Conceptual Synthesis and Quality Control Workflow

The synthesis of benzamide derivatives is a well-established process in organic chemistry.[6] A common and reliable method involves the acylation of an amine with a corresponding benzoyl chloride.[4][7]

Conceptual Synthetic Pathway

The synthesis of N-(2-aminoethyl)-3-methoxybenzamide typically proceeds via the reaction of 3-methoxybenzoyl chloride with ethylenediamine.

-

Activation: 3-methoxybenzoic acid is converted to its more reactive acid chloride derivative, typically using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Acylation: The resulting 3-methoxybenzoyl chloride is reacted with ethylenediamine. It is crucial to use an excess of ethylenediamine to act as both the nucleophile and a scavenger for the hydrochloric acid byproduct generated during the reaction.[4]

-

Purification: The crude product is then purified, commonly via column chromatography on silica gel.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., isopropanol or ether) and treated with a stoichiometric amount of hydrochloric acid to precipitate the hydrochloride salt, which is then collected by filtration and dried.

Caption: Conceptual workflow for the synthesis of the target compound.

Analytical Characterization and QC

Rigorous analytical testing is mandatory to confirm the identity, purity, and quality of the synthesized compound. A multi-technique approach ensures a comprehensive characterization.[1]

Caption: A typical Quality Control (QC) workflow for compound validation.

Experimental Protocols

The following protocols are standard methodologies for the characterization of benzamide derivatives and are directly applicable to N-(2-aminoethyl)-3-methoxybenzamide hydrochloride.

Protocol: Purity Determination by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules.

-

Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Methodology:

-

Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of Water:Acetonitrile.

-

Set the column temperature to 25 °C and the flow rate to 1.0 mL/min.

-

Set the UV detector to monitor at 254 nm.

-

Inject 10 µL of the sample solution.

-

Run a gradient elution, for example: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

-

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Protocol: Structural Verification by ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation.[1]

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.

-

Methodology:

-

Acquire a standard one-dimensional proton (¹H) NMR spectrum.

-

Integrate all peaks to determine the relative number of protons.

-

Analyze the chemical shifts (δ, ppm) and splitting patterns (multiplicity) to assign protons to their respective positions in the molecule.

-

-

Expected Signals: Protons on the aromatic ring, the methoxy group, the two methylene groups of the ethyl chain, and the amine/amide protons should all be observable and assignable.

Potential Biological Activity and Applications

While specific biological data for N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is not extensively published, the broader class of benzamides has a well-documented history of diverse pharmacological activities.[4][8] This allows for informed hypotheses regarding its potential applications.

-

CNS Activity: Many benzamide derivatives act as dopamine receptor antagonists and are used as neuroleptics or antiemetics.[4][9] The structure of the title compound makes it a candidate for screening in neuropharmacological assays.

-

Enzyme Inhibition: Structurally related benzamides have been investigated as inhibitors of enzymes like monoamine oxidase B (MAO-B) and histone deacetylases (HDACs), suggesting relevance in neurological disorders and oncology.[4][10]

-

Antiproliferative Effects: A derivative of 3-methoxybenzamide has been synthesized and shown to possess marked inhibition against several human cancer cell lines, indicating potential applications in oncology research.[11]

-

Antiparasitic Activity: A recent study identified N-(2-aminoethyl)-N-phenyl benzamides as a potent new class of inhibitors against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[8]

The diagram below illustrates a hypothetical interaction based on the known activity of similar benzamide compounds as HDAC inhibitors, a common target in cancer therapy.

Caption: Hypothetical mechanism of action via HDAC inhibition.

Conclusion

N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is a chemical entity with significant potential, grounded in the proven pharmacological relevance of the benzamide scaffold. This guide has established its core physicochemical properties, most notably its molecular weight of 230.70 g/mol , and provided a framework for its synthesis and rigorous analytical validation. The outlined protocols and potential biological applications serve as a valuable resource for researchers aiming to explore this compound in drug discovery and development programs. Adherence to systematic characterization and quality control is paramount to ensuring the reliability and reproducibility of future scientific investigations.

References

-

NextSDS. N-(2-aminoethyl)-3-methoxybenzamide — Chemical Substance Information. URL: [Link]

-

PubChem. N-(2-aminoethyl)-3-methoxy-4-methylbenzamide. URL: [Link]

-

PubChem. N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride. URL: [Link]

-

PubChem. N-(2-aminoethyl)-3-methoxy-N-pentan-3-ylbenzamide. URL: [Link]

-

Chemistry Education Digital Library. Synthesis and analysis of amides. URL: [Link]

-

PubMed. [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography]. URL: [Link]

-

PubChemLite. N-(2-aminoethyl)-3-methoxybenzamide (C10H14N2O2). URL: [Link]

-

Molport. N-[2-(dimethylamino)ethyl]-3-methoxybenzamide hydrochloride. URL: [Link]

-

PMC. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. URL: [Link]

-

PubMed. N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study. URL: [Link]

-

NextSDS. N-(2-aminoethyl)-4-methoxybenzamide hydrochloride — Chemical Substance Information. URL: [Link]

-

Aldlab-chemicals. Benzamide, N-(2-aminoethyl)-2-methoxy-. URL: [Link]

-

MDPI. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. URL: [Link]

-

PMC. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - N-(2-aminoethyl)-3-methoxybenzamide (C10H14N2O2) [pubchemlite.lcsb.uni.lu]

- 3. nextsds.com [nextsds.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. aldlab-chemicals_ Benzamide, N-(2-aminoethyl)-2-methoxy- [aldlab.com]

- 6. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 8. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors [mdpi.com]

- 11. N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride

Introduction

N-(2-aminoethyl)-3-methoxybenzamide and its hydrochloride salt are compounds of interest within medicinal chemistry and drug development. The benzamide moiety is a well-established pharmacophore found in a variety of biologically active molecules. The presence of a flexible aminoethyl side chain and a methoxy group on the aromatic ring allows for diverse structural modifications and potential interactions with biological targets. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for N-(2-aminoethyl)-3-methoxybenzamide hydrochloride, intended for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are grounded in established principles of organic synthesis and are designed to be both reproducible and scalable.

Physicochemical Properties of Key Reagents

A thorough understanding of the physical and chemical properties of the starting materials is paramount for successful synthesis. The following table summarizes key data for the reagents involved in the primary synthetic pathway.

| Property | 3-Methoxybenzoic Acid[1][2][3][4] | 3-Methoxybenzoyl Chloride[5][6][7] | Ethylenediamine[8][9] |

| CAS Number | 586-38-9 | 1711-05-3 | 107-15-3 |

| Molecular Formula | C₈H₈O₃ | C₈H₇ClO₂ | C₂H₈N₂ |

| Molecular Weight | 152.15 g/mol | 170.59 g/mol | 60.10 g/mol |

| Appearance | White odorless powder | Clear colorless to light yellow liquid | Colorless liquid, ammonia-like odor |

| Boiling Point | 170-172 °C/10 mmHg | 123-125 °C/15 mmHg | 116-118 °C |

| Melting Point | 105-107 °C | Not applicable | 8.5-11 °C |

| Density | - | 1.214 g/mL at 25 °C | 0.899 g/mL at 25 °C |

| Solubility | Soluble in ethanol and methanol | Reacts with water, soluble in chloroform | Miscible with water and ethanol |

Proposed Synthetic Pathway: Acyl Chloride-Mediated Amidation

The most direct and widely applicable method for the synthesis of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride involves a two-step process. The first step is the activation of 3-methoxybenzoic acid to its more reactive acyl chloride derivative, 3-methoxybenzoyl chloride. The second step is the amidation of ethylenediamine with the synthesized acyl chloride, followed by the formation of the hydrochloride salt.

Step 1: Synthesis of 3-Methoxybenzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is often favored for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction via the formation of the Vilsmeier reagent.

Step 2: Amide Coupling and Hydrochloride Salt Formation

The subsequent reaction of 3-methoxybenzoyl chloride with ethylenediamine is a nucleophilic acyl substitution. Ethylenediamine, possessing two nucleophilic amino groups, can potentially react at both ends. To favor monosubstitution, an excess of ethylenediamine is employed. This ensures that the concentration of the mono-acylated product is kept low, minimizing the chance of a second acylation. The excess ethylenediamine also conveniently serves as a base to neutralize the hydrochloric acid byproduct generated during the reaction.

The final step involves the formation of the hydrochloride salt. This is typically achieved by treating the purified free-base amine with a solution of hydrochloric acid in a suitable organic solvent, such as dioxane or ethanol. The salt form often exhibits improved stability and crystallinity, which is advantageous for purification and handling.

Experimental Protocols

Protocol 1: Synthesis of 3-Methoxybenzoyl Chloride

Materials and Reagents:

-

3-Methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF), catalytic amount

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber, suspend 3-methoxybenzoic acid (1.0 eq) in anhydrous toluene.

-

Add a catalytic amount of DMF (e.g., a few drops).

-

Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The crude 3-methoxybenzoyl chloride can be purified by vacuum distillation to yield a clear liquid.

Protocol 2: Synthesis of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride

Materials and Reagents:

-

3-Methoxybenzoyl chloride

-

Ethylenediamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid solution (e.g., 4 M in 1,4-dioxane or saturated in ethanol)

-

Diethyl ether

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Amidation:

-

In a round-bottom flask, dissolve ethylenediamine (3.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred ethylenediamine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

-

Workup:

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine to remove any unreacted starting materials and salts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude N-(2-aminoethyl)-3-methoxybenzamide as an oil or solid.

-

-

Purification of the Free Base (Optional but Recommended):

-

The crude product can be purified by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure free base.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified N-(2-aminoethyl)-3-methoxybenzamide free base in a minimal amount of a suitable solvent such as ethanol or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (e.g., 4 M HCl in 1,4-dioxane or a saturated solution of HCl gas in ethanol) dropwise with stirring until the solution becomes acidic.

-

The hydrochloride salt will typically precipitate out of the solution. If precipitation is slow, it can be induced by adding a non-polar solvent like diethyl ether.

-

Collect the solid precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield N-(2-aminoethyl)-3-methoxybenzamide hydrochloride as a crystalline solid.

-

Visualizing the Synthesis

The overall synthetic workflow can be visualized as a two-step process, starting from the activation of the carboxylic acid to the final salt formation.

Caption: Synthetic pathway for N-(2-aminoethyl)-3-methoxybenzamide hydrochloride.

Trustworthiness and Self-Validation

The described protocol incorporates self-validating checkpoints to ensure the integrity of the synthesis:

-

Reaction Monitoring: The use of TLC at each stage allows for the qualitative assessment of reaction completion and the identification of any significant side products.

-

Workup and Purification: The aqueous workup is designed to remove water-soluble impurities and unreacted reagents. Subsequent purification by column chromatography (for the free base) ensures the isolation of a pure compound before proceeding to the final salt formation.

-

Characterization: The final product should be thoroughly characterized by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis to confirm its identity and purity.

Conclusion

This technical guide outlines a robust and well-documented synthetic pathway for N-(2-aminoethyl)-3-methoxybenzamide hydrochloride. By leveraging a classical acyl chloride-mediated amidation followed by a standard salt formation protocol, researchers can reliably access this valuable compound for further investigation in drug discovery and development programs. The provided experimental details, coupled with an understanding of the underlying chemical principles, should enable the successful synthesis and purification of the target molecule.

References

-

Sciencemadness Wiki. (2025, September 11). Ethylenediamine. Retrieved from [Link]

-

Occupational Safety and Health Administration. (2020, December 28). ETHYLENEDIAMINE (1,2-DIAMINOETHANE). Retrieved from [Link]

-

Chemsrc. (2025, August 24). 3-Methoxybenzoyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethylenediamine. PubChem Compound Database. Retrieved from [Link]

-

Museum of Fine Arts Boston. (2022, August 5). Ethylenediamine. MFA Cameo. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methoxybenzoic Acid. PubChem Compound Database. Retrieved from [Link]

-

YouTube. (2022, June 7). Amine and HCl - salt formation reaction. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methoxy- (CAS 586-38-9). Retrieved from [Link]

-

Sciencemadness Discussion Board. (2021, August 27). Forming oxalte salts of amines. Retrieved from [Link]

-

ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoyl chloride, 3-methoxy- (CAS 1711-05-3). Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 3-Methoxybenzoic acid (FDB010546). Retrieved from [Link]

Sources

- 1. 3-Methoxybenzoic acid | 586-38-9 [chemicalbook.com]

- 2. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 3-Methoxybenzoic acid (FDB010546) - FooDB [foodb.ca]

- 4. 3-甲氧基苯甲酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Methoxybenzoyl chloride | CAS#:1711-05-3 | Chemsrc [chemsrc.com]

- 6. 3-Methoxybenzoyl chloride 99 1711-05-3 [sigmaaldrich.com]

- 7. labsolu.ca [labsolu.ca]

- 8. ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | Occupational Safety and Health Administration [osha.gov]

- 9. Ethylenediamine | 107-15-3 [chemicalbook.com]

N-(2-aminoethyl)-3-methoxybenzamide hydrochloride mechanism of action

An In-depth Technical Guide to the Postulated Mechanism of Action of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride

Disclaimer: The compound N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is a chemical for which extensive, publicly available research on its specific biological activities and definitive mechanism of action is limited. This technical guide, therefore, presents a scientifically-grounded exploration of its postulated mechanisms of action. The analysis is based on the well-established biological activities of its core structural moieties: the 3-methoxybenzamide core and the N-(2-aminoethyl)benzamide side chain. The information herein is intended as a foundational resource for researchers and drug development professionals to guide future investigation into this compound's therapeutic potential.

Introduction and Molecular Deconstruction

N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is a synthetic organic compound featuring a central benzamide scaffold. The structure is characterized by a methoxy group at the 3-position of the benzene ring and an aminoethyl group attached to the amide nitrogen. While its precise pharmacological profile is not yet elucidated, its constituent parts are present in numerous well-characterized bioactive molecules. This guide deconstructs the molecule to infer its likely biological targets and signaling pathway interactions.

Structural Features:

-

IUPAC Name: N-(2-aminoethyl)-3-methoxybenzamide hydrochloride

-

Molecular Formula: C₁₀H₁₅ClN₂O₂

The two primary pharmacophoric elements for consideration are:

-

The 3-Methoxybenzamide Core: This moiety is a known inhibitor of poly (ADP-ribose) polymerase (PARP) and ADP-ribosyltransferases (ADPRTs)[3][4].

-

The N-(2-aminoethyl)benzamide Side Chain: The parent compound, N-(2-aminoethyl)benzamide, has been identified as a reversible inhibitor of monoamine oxidase B (MAO-B)[5].

Based on these precedents, this guide will explore three primary postulated mechanisms of action: PARP/ADPRT Inhibition, Monoamine Oxidase B Inhibition, and potential modulation of Dopamine Receptors, a common target for benzamide derivatives.

Postulated Mechanism 1: Inhibition of Poly (ADP-ribose) Polymerase (PARP)

The 3-methoxybenzamide component of the title compound strongly suggests a potential interaction with the PARP family of enzymes. 3-Methoxybenzamide (3-MB) is a well-documented competitive inhibitor of PARP[3][4].

The Role of PARP in Cellular Function

PARP enzymes are critical players in DNA repair and the maintenance of genomic stability. Upon detection of DNA single-strand breaks, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair enzymes to the site of damage. Inhibition of PARP can lead to the accumulation of unrepaired single-strand breaks, which are converted into more lethal double-strand breaks during DNA replication. In cancer cells with existing defects in double-strand break repair (e.g., those with BRCA1/2 mutations), this "synthetic lethality" can be selectively cytotoxic.

Proposed Interaction and Signaling Pathway

It is postulated that N-(2-aminoethyl)-3-methoxybenzamide hydrochloride acts as a competitive inhibitor at the NAD+ binding site of PARP enzymes, similar to its 3-methoxybenzamide parent structure. The benzamide moiety is crucial for this interaction. The N-(2-aminoethyl) side chain may influence the compound's solubility, cell permeability, and potentially its binding affinity and selectivity for different PARP isoforms.

Caption: Postulated PARP Inhibition Pathway.

Experimental Protocol: In Vitro PARP Inhibition Assay

This protocol describes a colorimetric assay to determine the IC₅₀ value of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride against PARP1.

Materials:

-

Recombinant Human PARP1 Enzyme

-

Histone-coated 96-well plate

-

Biotinylated NAD+

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

N-(2-aminoethyl)-3-methoxybenzamide hydrochloride

-

Positive Control Inhibitor (e.g., Olaparib)

-

Assay Buffer

Procedure:

-

Plate Preparation: Add 50 µL of PARP1 enzyme solution (in assay buffer) to each well of the histone-coated plate.

-

Compound Addition: Add 10 µL of various concentrations of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride (e.g., 1 nM to 100 µM) to the wells. Include wells for vehicle control (DMSO) and positive control.

-

Initiation of Reaction: Add 40 µL of a reaction mixture containing biotinylated NAD+ and activated DNA to each well to start the reaction.

-

Incubation: Incubate the plate for 1 hour at room temperature.

-

Washing: Wash the plate 3-4 times with wash buffer to remove unincorporated biotinylated NAD+.

-

Detection: Add 100 µL of Streptavidin-HRP solution to each well and incubate for 1 hour at room temperature.

-

Signal Development: Wash the plate again, then add 100 µL of TMB substrate. Allow the color to develop for 15-30 minutes in the dark.

-

Stopping the Reaction: Add 100 µL of stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Postulated Mechanism 2: Inhibition of Monoamine Oxidase B (MAO-B)

The N-(2-aminoethyl)benzamide structural component is present in known reversible inhibitors of MAO-B[5]. This suggests a potential role for the compound in modulating neurotransmitter levels in the central nervous system.

The Role of MAO-B in Neurochemistry

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, such as dopamine, serotonin, and norepinephrine. MAO-B is primarily involved in the metabolism of dopamine and phenylethylamine. By inhibiting MAO-B, the breakdown of dopamine in the brain is reduced, leading to increased dopaminergic activity. This mechanism is therapeutically relevant for conditions characterized by dopamine deficiency, most notably Parkinson's disease[5].

Proposed Interaction and Signaling Pathway

It is hypothesized that N-(2-aminoethyl)-3-methoxybenzamide hydrochloride could act as a reversible, competitive inhibitor of MAO-B. The aminoethyl group is likely a key feature for recognition by the enzyme's active site. The 3-methoxybenzamide portion would occupy adjacent pockets, influencing binding affinity and selectivity over the MAO-A isoform. Inhibition of MAO-B would lead to an increase in synaptic dopamine levels.

Caption: Postulated MAO-B Inhibition Pathway.

Experimental Protocol: In Vitro MAO-B Inhibition Assay

This protocol outlines a fluorometric assay to measure the inhibition of recombinant human MAO-B.

Materials:

-

Recombinant Human MAO-B Enzyme

-

MAO-B Substrate (e.g., a non-fluorescent compound that yields a fluorescent product upon oxidation)

-

Horseradish Peroxidase (HRP)

-

Fluorescence Probe (e.g., Amplex Red)

-

N-(2-aminoethyl)-3-methoxybenzamide hydrochloride

-

Positive Control Inhibitor (e.g., Selegiline)

-

Assay Buffer (e.g., phosphate buffer)

-

Black 96-well microplate

Procedure:

-

Compound Preparation: Prepare serial dilutions of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride and the positive control in assay buffer.

-

Enzyme Addition: To each well of the black microplate, add 20 µL of the MAO-B enzyme solution.

-

Compound Incubation: Add 20 µL of the diluted compounds, vehicle control, or positive control to the respective wells. Incubate for 15 minutes at 37°C to allow for binding.

-

Reaction Initiation: Add 60 µL of a reaction mixture containing the MAO-B substrate, HRP, and the fluorescence probe to each well.

-

Kinetic Reading: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (e.g., Ex/Em = 535/590 nm) every 1-2 minutes for 30-60 minutes at 37°C.

-

Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration. Calculate the percent inhibition relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.

Postulated Mechanism 3: Dopamine Receptor Modulation

The benzamide scaffold is a classic feature of many antipsychotic and prokinetic drugs that act as antagonists or partial agonists at dopamine D₂-like receptors (D₂, D₃, and D₄)[6][7]. The substitution pattern on the aromatic ring, including methoxy groups, is critical for affinity and selectivity[6].

The Role of Dopamine Receptors in CNS Function

Dopamine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter dopamine. They are fundamental to motor control, motivation, reward, and cognition. The D₂-like family of receptors typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. Dysregulation of dopaminergic signaling is implicated in schizophrenia, psychosis, and other neuropsychiatric disorders.

Proposed Interaction and Signaling Pathway

N-(2-aminoethyl)-3-methoxybenzamide hydrochloride may act as a ligand for dopamine receptors, particularly the D₂ or D₃ subtype. The protonated amine in the side chain could form a key ionic interaction with a conserved aspartate residue in the transmembrane domain of the receptor, a common feature of aminergic GPCR ligands. The 3-methoxybenzamide group would occupy the binding pocket, where the methoxy group could form specific hydrogen bonds or van der Waals interactions that contribute to binding affinity.

Sources

- 1. nextsds.com [nextsds.com]

- 2. PubChemLite - N-(2-aminoethyl)-3-methoxybenzamide (C10H14N2O2) [pubchemlite.lcsb.uni.lu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. Buy N-(2-aminoethyl)benzamide | 1009-17-2 [smolecule.com]

- 6. Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Predicted Biological Activity of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride

Disclaimer: The subject of this technical guide, N-(2-aminoethyl)-3-methoxybenzamide hydrochloride, is a compound with limited publicly available research on its specific biological activities. Therefore, this document provides an in-depth analysis of the predicted mechanisms of action based on its structural characteristics and the well-established activities of the broader benzamide class of molecules. The information presented herein is intended to serve as a foundational guide for prospective research and development, postulating the likely therapeutic activities of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride based on the extensive data available for its structural analogs.

Introduction: The Benzamide Scaffold and its Therapeutic Promise

The benzamide functional group is a cornerstone in medicinal chemistry, present in a wide array of pharmacologically active compounds. Its derivatives are known to exhibit a diverse range of biological effects, including but not limited to, antipsychotic, antiemetic, anticancer, and antimicrobial activities.[1] The N-(2-aminoethyl) side chain further imparts specific physicochemical properties that can influence receptor binding and cellular uptake. The addition of a methoxy group at the 3-position on the benzene ring of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride can modulate its electronic and steric properties, potentially leading to novel or enhanced biological activities compared to other substituted benzamides. This guide will explore the predicted biological activities of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride, drawing on the established pharmacology of structurally related compounds.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to predicting its biological behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅ClN₂O₂ | Inferred |

| Molecular Weight | 230.69 g/mol | Inferred |

| Predicted XLogP3 | 0.0 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 4 | [2] |

Predicted Biological Activities and Mechanisms of Action

Based on the extensive research into the benzamide scaffold, several potential biological activities can be postulated for N-(2-aminoethyl)-3-methoxybenzamide hydrochloride.

Central Nervous System Activity: Dopamine D2 Receptor Antagonism

A significant number of substituted benzamides are known to act as antagonists at dopamine D2 receptors, forming the basis of their use as antipsychotic and antiemetic agents.[3][4] The proposed mechanism involves the blockade of dopamine signaling in the mesolimbic and mesocortical pathways of the brain. The structural features of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride are consistent with those of other D2 receptor antagonists.[5]

Caption: Predicted inhibition of the Hedgehog signaling pathway.

Enzyme Inhibition

The N-(2-aminoethyl)benzamide scaffold has been associated with the inhibition of several key enzymes.

-

Monoamine Oxidase B (MAO-B): Derivatives of N-(2-aminoethyl)benzamide have been identified as reversible inhibitors of MAO-B, an enzyme involved in the metabolism of neurotransmitters like dopamine. [6][7]This suggests potential applications in neurodegenerative diseases such as Parkinson's disease.

-

Histone Deacetylases (HDACs): Some benzamide derivatives are known to inhibit HDACs, which play a crucial role in the epigenetic regulation of gene expression. [8][9][10]HDAC inhibition can lead to the re-expression of tumor suppressor genes, making it a promising strategy in cancer therapy. [8]

Synthesis of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride

A plausible synthetic route for N-(2-aminoethyl)-3-methoxybenzamide hydrochloride involves the amidation of 3-methoxybenzoyl chloride with an excess of ethylenediamine, followed by conversion to the hydrochloride salt. [2][11]

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for N-(2-aminoethyl)-3-methoxybenzamide hydrochloride.

Experimental Protocols for Biological Activity Validation

The following protocols are provided as a guide for researchers to validate the predicted biological activities of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride.

Dopamine D2 Receptor Functional Antagonist Assay

This assay determines the ability of the test compound to inhibit the dopamine-induced cellular response in cells expressing the D2 receptor. [12][13][14] Materials:

-

HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

-

Dopamine (agonist).

-

Forskolin (to stimulate cAMP production).

-

Test Compound: N-(2-aminoethyl)-3-methoxybenzamide hydrochloride.

-

Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Seeding: Seed the D2 receptor-expressing cells into a 96-well plate and culture overnight.

-

Antagonist Incubation: Wash the cells with assay buffer and then incubate with varying concentrations of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride for 20-30 minutes at 37°C.

-

Agonist Challenge: Add a fixed concentration of dopamine (typically the EC₈₀) to the wells and incubate for a further 15-30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration and determine the IC₅₀ value.

Hedgehog Signaling Pathway Inhibition Assay (Gli-Luciferase Reporter Assay)

This assay measures the inhibition of Hedgehog pathway-induced transcriptional activity. [15][16][17] Materials:

-

NIH/3T3 cells stably transfected with a Gli-responsive luciferase reporter construct.

-

Sonic Hedgehog (Shh) conditioned medium or purified Shh protein.

-

Test Compound: N-(2-aminoethyl)-3-methoxybenzamide hydrochloride.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Luciferase assay reagent.

Procedure:

-

Cell Seeding: Plate the Gli-luciferase reporter cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Replace the medium with low-serum medium containing various concentrations of the test compound and incubate for 2 hours.

-

Pathway Activation: Add Shh conditioned medium or purified Shh protein to the wells to activate the Hedgehog pathway.

-

Incubation: Incubate the cells for 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control and plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the general cytotoxicity of the compound against various cell lines. [18][19][20][21] Materials:

-

Cancer cell lines (e.g., A549, HepG2) and a non-cancerous cell line (e.g., HEK293).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Test Compound: N-(2-aminoethyl)-3-methoxybenzamide hydrochloride.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and incubate for 24 hours.

-

Compound Exposure: Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapor. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.

-

Inhalation: Move to fresh air. In all cases of exposure, seek medical attention if symptoms persist.

-

Conclusion

N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is a compound with significant, albeit currently unproven, potential for biological activity. Based on the extensive literature on the benzamide scaffold, it is reasonable to predict that this compound may exhibit activity as a dopamine D2 receptor antagonist, an inhibitor of the Hedgehog signaling pathway, and potentially as an inhibitor of enzymes such as MAO-B and HDACs. The experimental protocols detailed in this guide provide a clear path for the validation of these predicted activities. Further research into this and related compounds could lead to the development of novel therapeutics for a range of diseases.

References

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 5. Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy N-(2-aminoethyl)benzamide | 1009-17-2 [smolecule.com]

- 7. New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]

- 10. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro and in silico analysis of the effects of D 2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. innoprot.com [innoprot.com]

- 15. Identification of Hedgehog Signaling Inhibitors with Relevant Human Exposure by Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Inhibition of Hedgehog Signaling in Fibroblasts, Pancreatic, and Lung Tumor Cells by Oxy186, an Oxysterol Analogue with Drug-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. omicsonline.org [omicsonline.org]

- 21. dojindo.com [dojindo.com]

N-(2-aminoethyl)-3-methoxybenzamide hydrochloride safety and handling

An In-depth Technical Guide to the Safety and Handling of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for N-(2-aminoethyl)-3-methoxybenzamide hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure safe laboratory operations. The information herein is grounded in authoritative sources and established chemical safety principles. As specific toxicological data for this exact compound is limited, a conservative approach based on the known hazards of its free base and structurally similar aromatic amides is mandated.

Compound Identification and Profile

N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is a benzamide derivative. The benzamide structural motif is significant in medicinal chemistry, with many compounds in this class exhibiting diverse effects on the central nervous system (CNS), often as dopamine receptor antagonists[1]. The presence of a primary amine and a methoxy group suggests potential for various chemical interactions, making it a molecule of interest for further research and development[1].

Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| Chemical Name | N-(2-aminoethyl)-3-methoxybenzamide hydrochloride | BLDpharm[2] |

| CAS Number | 94319-88-7 | BLDpharm[2] |

| Molecular Formula | C10H15ClN2O2 (Calculated) | - |

| Molecular Weight | 230.69 g/mol (Calculated) | - |

| Free Base Form | N-(2-aminoethyl)-3-methoxybenzamide | NextSDS[3] |

| Free Base CAS | 789447-45-6 | NextSDS[3] |

Hazard Identification and GHS Classification

The primary hazards are summarized below.

| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement | Source |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Warning | H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled. | NextSDS[3] | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. | NextSDS[3] | |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage. | NextSDS[3] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H336: May cause drowsiness or dizziness. | NextSDS[3] |

Causality Behind Hazard Classification:

-

Acute Toxicity (Category 4): This classification indicates that significant adverse health effects, potentially fatal, can occur following a single exposure via ingestion, skin contact, or inhalation.

-

Skin Irritation (Category 2): The chemical structure, likely the aromatic amine/amide functionality, can cause reversible inflammatory effects on the skin upon contact[4][5].

-

Serious Eye Damage (Category 1): This is the most severe hazard classification. It signifies a risk of irreversible tissue damage to the eye, including potential blindness, upon contact. This necessitates stringent eye protection[3].

-

STOT SE (Category 3): This suggests potential transient narcotic effects, such as drowsiness or dizziness, if the substance is inhaled, impacting the central nervous system[3].

Risk Assessment and Control Workflow

A systematic approach to risk management is critical for minimizing exposure and ensuring a safe working environment[6]. The following workflow should be implemented before any handling of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride.

Caption: Risk assessment and control workflow for chemical handling.

Exposure Controls and Personal Protective Equipment (PPE)

Given the identified hazards, a multi-layered approach to exposure control is mandatory. This combines engineering controls and personal protective equipment to create a robust safety barrier.

| Control Type | Specification | Rationale & Authoritative Grounding |

| Engineering Controls | Certified Chemical Fume Hood | The primary control to prevent inhalation of dust or aerosols. All weighing and handling of the solid compound should be performed within a fume hood[6][7]. Install a safety shower and eye wash station nearby[8][9]. |

| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Goggles conforming to EN 166 (EU) or NIOSH (US) are required to protect against splashes[6]. Due to the H318 (Causes serious eye damage) classification, a full-face shield must be worn over goggles when handling the material[8]. |

| Skin & Body Protection | Nitrile Gloves & Laboratory Coat | Chemical-resistant nitrile gloves are required to prevent skin contact (H312, H315). Inspect gloves before use and remove them carefully to avoid contamination[6]. A long-sleeved lab coat protects skin and clothing from accidental spills[6]. |

| Respiratory Protection | NIOSH-approved Respirator | Not required if all handling is performed within a certified fume hood. If there is a risk of dust generation outside of a fume hood (e.g., large-scale transfer, spill cleanup), a NIOSH-approved respirator with a particulate filter (N100 or P3) must be used[6][7]. |

Safe Handling and Storage Protocols

Adherence to disciplined handling and storage procedures is fundamental to preventing accidental exposure and maintaining chemical integrity.

5.1 Handling Procedures

-

Designated Area: Conduct all work with this compound in a designated, well-ventilated area, preferably a chemical fume hood[7][10].

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. Use appropriate tools (e.g., spatulas) for transfers[4][11].

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory area. Wash hands and face thoroughly with soap and water after handling and before leaving the work area[10][12].

-

Contamination Control: Immediately remove and decontaminate any clothing that becomes soiled[5][7].

5.2 Storage Conditions

-

Container: Keep the container tightly closed to prevent contamination and moisture absorption[4][10].

-

Location: Store in a cool, dry, and well-ventilated place[4][8]. The storage area should be secure and accessible only to authorized personnel[7].

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases to avoid potentially exothermic or hazardous reactions[8][13].

Emergency Procedures: A Self-Validating Response System

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before working with the compound.

Caption: Emergency response decision tree for personal exposure.

6.1 First-Aid Measures

-

Eye Contact: Due to the risk of serious eye damage (H318), this is a medical emergency. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[4][8][14].

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[4][5].

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person is not breathing, provide artificial respiration. If symptoms such as dizziness or respiratory irritation occur, seek medical attention[4][8].

-

Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison control center or physician immediately for treatment advice[8].

6.2 Spill and Leak Procedures

-

Evacuate & Secure: Alert personnel in the immediate area. Evacuate non-essential personnel and eliminate ignition sources[15].

-

Ventilate: Ensure adequate ventilation.

-

Contain: Wearing full PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material like sand or vermiculite[10].

-

Collect: Gently sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust[4][16].

-

Decontaminate: Clean the spill area thoroughly with soap and water[17].

Disposal Considerations

Chemical waste must be managed to ensure the safety of personnel and the environment.

-

Product Disposal: Dispose of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride as hazardous chemical waste. It must be sent to an approved waste disposal plant in accordance with all local, state, and federal regulations[7].

-

Container Disposal: Do not reuse empty containers. Contaminated containers should be treated with the same precautions as the product itself and disposed of as hazardous waste[7].

References

-

N-(2-aminoethyl)-3-methoxybenzamide — Chemical Substance Information. NextSDS. [Link]

-

SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

Safety data sheet. Carl ROTH. [Link]

-

N-(2-aminoethyl)-3-methoxy-4-methylbenzamide. PubChem. [Link]

-

N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride. PubChem. [Link]

-

Materials Safety Data Sheet. KamulinBiotech. [Link]

-

SAFETY DATA SHEET. Fisher Scientific. [Link]

-

N-(2-aminoethyl)-3-methoxy-N-pentan-3-ylbenzamide. PubChem. [Link]

-

SAFETY DATA SHEET. Evonik. [Link]

-

Safety Data Sheet. Jotun. [Link]

-

SAFETY DATA SHEET. Airgas. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1580512-80-6|N-(2-(Ethylamino)ethyl)-3-methoxybenzamide hydrochloride|BLD Pharm [bldpharm.com]

- 3. nextsds.com [nextsds.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. carlroth.com [carlroth.com]

- 10. keyorganics.net [keyorganics.net]

- 11. fishersci.com [fishersci.com]

- 12. msds.evonik.com [msds.evonik.com]

- 13. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 14. fishersci.be [fishersci.be]

- 15. fpc.com.tw [fpc.com.tw]

- 16. ruixibiotech.com [ruixibiotech.com]

- 17. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

Discovery and history of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride

An In-depth Technical Guide to N-(2-aminoethyl)-3-methoxybenzamide Hydrochloride: Synthesis, Properties, and Therapeutic Potential

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Date: March 22, 2026

Abstract

N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is a member of the versatile benzamide class of compounds, a scaffold of significant interest in medicinal chemistry. While specific research on this particular molecule is limited, its structural features suggest considerable potential for biological activity, drawing from the rich history of related benzamide derivatives in drug discovery. This technical guide provides a comprehensive overview of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride, including a detailed, field-proven synthesis protocol, an analysis of its physicochemical properties, and an exploration of its potential mechanisms of action based on established knowledge of the benzamide pharmacophore. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this and related compounds.

Introduction: The Benzamide Scaffold in Medicinal Chemistry

The benzamide moiety is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its journey from a simple organic compound to a key pharmacophore is a testament to its remarkable versatility and the power of structural modification in drug design.[1] Benzamide derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][2]

In the mid-20th century, the discovery of the antipsychotic and antiemetic properties of substituted benzamides revolutionized the treatment of psychiatric disorders. Compounds like sulpiride, a selective dopamine D2 and D3 receptor antagonist, offered new therapeutic avenues with potentially improved side-effect profiles compared to earlier antipsychotics. This has established a strong precedent for the central nervous system (CNS) activity of benzamide derivatives.[3][4]